The compound (4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate, also known as (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate, is a sulfonate derivative of an oxazolidinone. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in synthesizing various biologically active compounds.
The compound has been studied extensively in organic chemistry literature, with significant contributions from researchers such as Madesclaire et al. in their 2013 publication in Chemistry of Heterocyclic Compounds, which discusses its synthesis and reactions with alkali metal halides and lithium hydroxide .
This compound is classified under:
The synthesis of (4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate typically involves the reaction of a suitable 4-nitrophenyl derivative with a 2-oxo-1,3-oxazolidine precursor.
This method allows for the selective formation of the desired sulfonate ester, which can be further functionalized for various applications.
The molecular structure of (4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate features:
The compound's molecular formula is , with a molecular weight of approximately 296.30 g/mol. The structural representation includes:
The compound reacts with various nucleophiles due to the presence of the electrophilic methanesulfonate group. Notably, it can undergo nucleophilic substitution reactions.
The mechanism involves nucleophilic attack on the electrophilic carbon atom of the methanesulfonate group by a nucleophile (e.g., hydroxide ion). This leads to the formation of a new bond and subsequent release of methanesulfonic acid.
This reaction pathway highlights the compound's utility in synthesizing more complex structures from simpler precursors through strategic functionalization.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed for characterization.
(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate has several applications:
The oxazolidinone scaffold—a five-membered heterocycle featuring nitrogen and oxygen atoms—emerged as a pivotal pharmacophore in antibacterial drug discovery following the 1940s identification of furazolidone, a nitrofuran-oxazolidinone hybrid targeting bacterial DNA [1] [7]. Early derivatives like cycloserine (1956) demonstrated antitubercular activity but were limited by toxicity profiles. The breakthrough arrived with DuP-721 and DuP-105 (1987), which pioneered the N-aryl-oxazolidinone class and established the core structure for subsequent generations [1] [7]. This culminated in the 2000 FDA approval of linezolid, the first commercial oxazolidinone antibiotic, which inhibits bacterial protein synthesis by binding the 50S ribosomal subunit [7] [8].
Structural innovations focused on optimizing the C-ring and D-ring moieties to enhance potency and overcome resistance. Tedizolid (2014) incorporated a D-ring hydroxymethyl group, improving ribosomal binding affinity. Third-generation candidates like delpazolid and contezolid (approved in China, 2021) feature complex biaryl systems or phosphonium prodrugs to expand gram-positive and mycobacterial coverage [1] [8]. Beyond antibacterials, oxazolidinones serve as chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis, directing stereoselective reactions such as aldol additions or Diels-Alder cyclizations [8].
Table 1: Evolution of Key Oxazolidinone-Based Therapeutics
Compound | Year | Structural Innovation | Primary Application |
---|---|---|---|
Furazolidone | 1940s | Nitrofuran-oxazolidinone hybrid | Antimicrobial |
Cycloserine | 1956 | 3-Oxazolidinone isomer | Antitubercular |
DuP-721 | 1987 | N-Aryl substitution | Gram-positive antibacterial |
Linezolid | 2000 | Morpholine D-ring | MRSA/VRE infections |
Tedizolid | 2014 | Hydroxymethyl D-ring | Acute skin infections |
Contezolid | 2021 | Trifluoromethyl C-ring; phosphonium prodrug | Drug-resistant skin infections |
The 4-nitrophenyl group is a critical pharmacophoric element that enhances cytotoxicity and antibacterial activity through redox-mediated mechanisms. Nitroaryl compounds undergo enzymatic reduction in bacterial or cancer cells, generating reactive intermediates (e.g., nitro anion radicals, nitroso derivatives) that alkylate DNA or disrupt cellular respiration [3] [9]. For example, derivatives featuring 4-nitrophenyl conjugated to pentadienyl systems (e.g., compound 1a) exhibit IC₅₀ values of 0.59–2 µM against leukemia and solid tumor cells by inducing thiol depletion and mitochondrial dysfunction [9]. In antibacterial contexts, electron-withdrawing nitro groups augment membrane interaction, as seen in pyrrolomycin nitration products with MICs ≤20 µM against S. aureus [3].
Methanesulfonate (mesylate) acts as a versatile leaving group that facilitates nucleophilic displacement reactions. Its incorporation into oxazolidinone derivatives, such as "(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate", enables:
Table 2: Bioactivity Contributions of Functional Groups
Functional Group | Chemical Property | Biological Impact | Example |
---|---|---|---|
4-Nitrophenyl | Strong electron-withdrawing | DNA alkylation; ROS generation | Cytotoxic pentadienes (IC₅₀: 0.59 µM) |
Methanesulfonate | Polar leaving group (LG = –OMs) | Nucleophile displacement; prodrug derivatization | Alicyclic oxazolidinone hybrids |
The title compound serves as a bifunctional synthon for hybrid pharmacophore construction. The oxazolidinone core provides rigidity and hydrogen-bonding capacity, while the 4-nitrophenyl and methanesulfonate groups enable sequential modifications:
Pharmacophore modeling identifies optimal spatial alignment of nitroaryl hydrophobicity, oxazolidinone hydrogen-bond acceptors, and mesylate-derived linkages for target engagement [5] [6].
Table 3: Synthetic Applications of Methanesulfonate in Oxazolidinones
Reaction Type | Conditions | Product Class | Application |
---|---|---|---|
SN₂ Displacement | Amines, K₂CO₃, 60°C | Amino-oxazolidinone hybrids | Antibacterial enhancers |
Cyclization | Amino alcohols, In(OTf)₃, NBS | Morpholine-fused oxazolidinones | Cytotoxic agents |
Reductive Amination | NaBH₃CN, RNH₂ | Tetrahydrooxazole derivatives | Chiral ligands |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1